molecular formula C9H17ClO2 B8563620 1-Chloro-2-methylpropyl 2,2-dimethylpropanoate CAS No. 58304-68-0

1-Chloro-2-methylpropyl 2,2-dimethylpropanoate

Cat. No. B8563620
M. Wt: 192.68 g/mol
InChI Key: CSUZRPIIBCNNNM-UHFFFAOYSA-N
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Patent
US05374615

Procedure details

To freshly fused zinc chloride (27.3 mg) and trimethylacetylchloride (5.11 ml, 41.5 mmol) in methylene chloride(10 ml) at 10° C. was added isobutyraldehyde (freshly distilled) (3.77 ml, 41.5 mmol) dropwise, maintaining the temperature at <25° C. Once the addition was complete, the reaction was stirred for one hour at room temperature. The reaction mixture was then washed with 20% NaOAc, dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to give the title A compound (3.25 g) as a clear liquid.
[Compound]
Name
fused zinc chloride
Quantity
27.3 mg
Type
reactant
Reaction Step One
Quantity
5.11 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:7])(C)[C:3]([Cl:5])=[O:4].[CH:8](=[O:12])[CH:9]([CH3:11])[CH3:10].[CH2:13](Cl)Cl>>[CH3:10][C:9]([CH3:13])([CH3:11])[C:8]([O:4][CH:3]([Cl:5])[CH:2]([CH3:7])[CH3:1])=[O:12]

Inputs

Step One
Name
fused zinc chloride
Quantity
27.3 mg
Type
reactant
Smiles
Name
Quantity
5.11 mL
Type
reactant
Smiles
CC(C(=O)Cl)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)=O
Name
Quantity
10 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
freshly distilled) (3.77 ml, 41.5 mmol) dropwise
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at <25° C
ADDITION
Type
ADDITION
Details
Once the addition
WASH
Type
WASH
Details
The reaction mixture was then washed with 20% NaOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C(=O)OC(C(C)C)Cl)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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